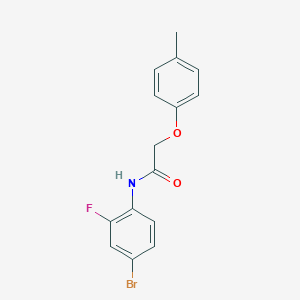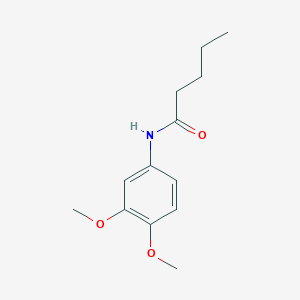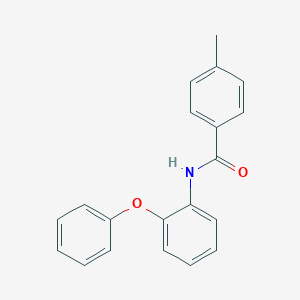
4-methyl-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenoxyphenyl)benzamide, also known as MPB, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as anti-cancer properties. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its potential use in the treatment of various diseases. 4-methyl-N-(2-phenoxyphenyl)benzamide has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of pain, inflammation, and cancer. However, one of the limitations of using 4-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzamide. One area of future research could be the development of more efficient synthesis methods for 4-methyl-N-(2-phenoxyphenyl)benzamide. Another area of future research could be the study of the pharmacokinetics and pharmacodynamics of 4-methyl-N-(2-phenoxyphenyl)benzamide, in order to better understand its mechanism of action and potential use in the treatment of various diseases. Additionally, future research could focus on the development of more soluble forms of 4-methyl-N-(2-phenoxyphenyl)benzamide, in order to improve its administration in vivo.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-phenoxyaniline to form 4-methyl-N-(2-phenoxyphenyl)benzamide. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-phenoxyphenyl)benzamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C20H17NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
Clave InChI |
WUZCLYATAHMTDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





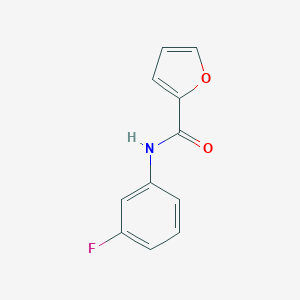
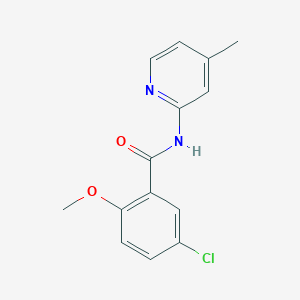

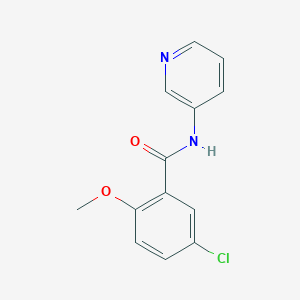
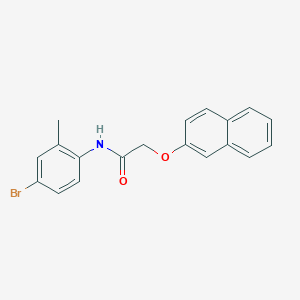
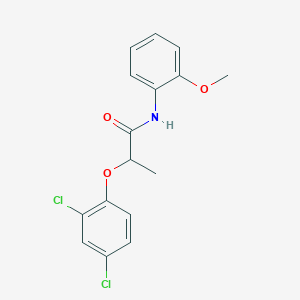
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


